One of the primary applications of Trihexyltetradecylphosphonium dicyanamide is as an extraction solvent for separating organic compounds. Its ionic nature allows it to effectively dissolve a wide range of organic molecules, making it useful in processes like purification and isolation of specific compounds from mixtures. Research has shown its effectiveness in separating various organic compounds, including:
Trihexyltetradecylphosphonium dicyanamide has proven valuable in research investigating the solubility of gases, particularly carbon dioxide, in ionic liquids. Studies employing this ionic liquid have explored the solubility behavior of carbon dioxide [] and even binary gas mixtures within ionic liquids []. This research contributes to the development of new technologies for gas capture and separation, which are crucial for applications like carbon capture and storage.
Trihexyltetradecylphosphonium dicyanamide can be used in the creation of novel functional materials with specific properties. Research has explored its use in the preparation of hybrid ionogels, which are materials combining the properties of ionic liquids and gels. These hybrid materials hold promise for applications in electrochemistry [].
Trihexyltetradecylphosphonium dicyanamide is an ionic liquid characterized by its unique chemical structure, comprising a trihexyltetradecylphosphonium cation and a dicyanamide anion. Its molecular formula is , with a molecular weight of approximately 549.90 g/mol. This compound is known for its low melting point, high viscosity (361 cP at 25 °C), and density of 0.90 g/cm³ at 28 °C . Trihexyltetradecylphosphonium dicyanamide is typically a light yellow to brown clear liquid, exhibiting interesting properties that make it suitable for various applications in chemistry and materials science.
Research on the biological activity of trihexyltetradecylphosphonium dicyanamide is limited but indicates potential toxicity. It has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Further studies are required to fully understand its biological interactions and potential applications in biomedicine or as a therapeutic agent.
Trihexyltetradecylphosphonium dicyanamide can be synthesized through several methods, typically involving the reaction of trihexyltetradecylphosphonium chloride with dicyanamide salts. The synthesis process often requires careful control of reaction conditions to ensure high purity and yield. The compound is hygroscopic and should be stored under inert gas conditions to maintain stability .
Interaction studies involving trihexyltetradecylphosphonium dicyanamide have primarily focused on its solubility and reactivity with metals and other ionic liquids. These studies reveal that the compound can effectively dissolve certain metals, enhancing its utility in metallurgical applications. Additionally, investigations into its interactions with tellurium have shown that it can form stable complexes, which could be beneficial in material synthesis .
Trihexyltetradecylphosphonium dicyanamide shares similarities with other phosphonium-based ionic liquids but exhibits unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Trihexyltetradecylphosphonium chloride | Ionic Liquid | Lower viscosity; less soluble in tellurium |
Tetrabutylphosphonium dicyanamide | Ionic Liquid | Different alkyl chain length; varying solubility |
Trihexyl(tetradecyl)phosphonium decanoate | Ionic Liquid | Similar cation structure; different anion properties |
Triethylhexylphosphonium dicyanamide | Ionic Liquid | Shorter alkyl chains; different physical properties |
Trihexyltetradecylphosphonium dicyanamide's high viscosity and unique solubility characteristics make it particularly interesting for specialized applications in chemical synthesis and materials science, distinguishing it from other similar compounds.
Trihexyltetradecylphosphonium dicyanamide exhibits well-characterized density and viscosity properties that are fundamental to its applications as an ionic liquid. The compound demonstrates a consistent density of 0.90 g/mL at 20°C [1] [2] [3] [4], which is also maintained at 0.90 g/cm³ at 28°C [5]. This density value places the compound within the typical range for phosphonium-based ionic liquids and reflects the significant contribution of the long alkyl chains in the cation structure.
The viscosity characteristics of trihexyltetradecylphosphonium dicyanamide show substantial temperature dependence. At 25°C, the compound exhibits a viscosity of 361 cP [5], which classifies it as a moderately viscous ionic liquid. Comprehensive viscosity measurements using vibrating wire technique have been conducted across various temperatures, demonstrating the typical non-Newtonian behavior characteristic of ionic liquids [6]. The temperature-dependent viscosity follows Vogel-Fulcher-Tammann behavior, with viscosity decreasing exponentially with increasing temperature [6] [7].
Detailed analysis of viscosity-temperature relationships reveals that the compound maintains liquid behavior across a wide temperature range, with viscosity values ranging from several hundred centipoise at room temperature to significantly lower values at elevated temperatures [7]. The viscosity measurements show excellent consistency when performed using different analytical techniques, including Ubbelohde capillary viscometers and vibrating wire methods [6].
The colorimetric properties of trihexyltetradecylphosphonium dicyanamide are characterized by a distinctive visual appearance that provides qualitative indicators of purity and degradation. The compound typically appears as a clear liquid with coloration ranging from light yellow to orange [8], with some sources noting variations from light yellow to brown [9]. This coloration is intrinsic to the dicyanamide anion and the overall molecular structure.
The refractive index provides additional optical characterization, with values consistently reported in the range of 1.4800 to 1.4850 [1] [2] [9]. This optical property is temperature-dependent and serves as an important parameter for quality control and purity assessment. The refractive index measurements are typically conducted at standard conditions and provide insight into the electronic structure and intermolecular interactions within the ionic liquid.
Color stability under various conditions is an important consideration for practical applications. The compound maintains its characteristic coloration under normal storage conditions, though exposure to extreme temperatures, light, or reactive atmospheres may lead to color changes that indicate chemical degradation [8].
The glass transition temperature of trihexyltetradecylphosphonium dicyanamide is a critical thermal property that defines the boundary between glassy and supercooled liquid states. Differential scanning calorimetry measurements reveal a glass transition temperature of -67°C (206 K) [8], which is relatively low compared to many conventional materials but typical for ionic liquids with long alkyl chains.
This glass transition temperature is significant for understanding the material's behavior at low temperatures and its potential applications in cryogenic conditions. The low glass transition temperature is attributed to the flexible alkyl chains in the phosphonium cation, which provide molecular mobility even at reduced temperatures [10]. The dicyanamide anion contributes to this low transition temperature through its relatively weak intermolecular interactions and high ionic mobility.
Recent studies have revealed complex thermal behavior including liquid-liquid transitions occurring around 203-214 K [10], which precede the glass transition. This liquid-liquid transition represents a reorganization of the molecular structure, particularly involving the self-assembly of phosphonium cations, before the material ultimately undergoes vitrification at the glass transition temperature.
The decomposition temperature of trihexyltetradecylphosphonium dicyanamide represents a critical parameter for determining its thermal stability limits and safe operating ranges. While specific decomposition temperature values are not consistently reported across all sources [8] [11], the compound belongs to the phosphonium-based ionic liquid family, which typically exhibits decomposition onset temperatures exceeding 300°C under dynamic thermogravimetric analysis conditions [12] [13].
Comprehensive thermal stability studies on similar phosphonium ionic liquids indicate that decomposition mechanisms are complex and depend significantly on experimental conditions including heating rate, atmosphere composition, and sample purity [12]. The decomposition process typically involves multiple pathways, with the dicyanamide anion and phosphonium cation demonstrating different thermal stabilities [13]. The presence of impurities, particularly water and halide contaminants, can significantly reduce the apparent decomposition temperature [12].
The thermal decomposition products of trihexyltetradecylphosphonium dicyanamide include carbon oxides, nitrogen oxides, and phosphorus oxides [11], which are characteristic of the elemental composition of the ionic liquid. Understanding these decomposition pathways is essential for safety considerations and for optimizing processing conditions in industrial applications.
Thermal stability analysis of trihexyltetradecylphosphonium dicyanamide involves multiple analytical approaches to characterize its behavior under various thermal stress conditions. Dynamic thermogravimetric analysis reveals that phosphonium-based ionic liquids, including trihexyltetradecylphosphonium dicyanamide, demonstrate superior thermal stability compared to many imidazolium-based alternatives [13].
The thermal stability is influenced by several structural factors, including the nature of the anion, the alkyl chain length of the cation, and the overall molecular architecture [13]. The dicyanamide anion contributes to moderate thermal stability, with the thermal decomposition following the general order for phosphonium ionic liquids: bis(trifluoromethylsulfonyl)imide > dicyanamide > chloride for anions paired with the same cation [13].
Isothermal stability studies provide complementary information to dynamic thermal analysis, revealing that long-term stability at elevated temperatures may be significantly lower than short-term decomposition temperatures [13]. The compound demonstrates reasonable stability for applications requiring moderate heating, but prolonged exposure to temperatures above 200°C should be avoided to prevent gradual degradation.
The temperature-dependent behavior of trihexyltetradecylphosphonium dicyanamide encompasses a complex range of physical and chemical properties that vary systematically with temperature. The compound exhibits typical ionic liquid behavior with strong temperature dependence in transport properties, particularly viscosity and ionic conductivity [7] [14].
Viscosity demonstrates the most pronounced temperature dependence, following non-Arrhenius behavior characteristic of fragile glass-forming liquids [7]. The temperature-dependent viscosity can be accurately described using the Vogel-Fulcher-Tammann equation, which accounts for the divergence of viscosity as the temperature approaches the ideal glass transition temperature [7]. This behavior is critical for applications involving heat transfer and fluid flow at varying temperatures.
Density shows a predictable linear decrease with increasing temperature, consistent with thermal expansion behavior typical of organic liquids [15] [14]. The thermal expansion coefficient provides important information for engineering applications requiring precise volumetric calculations across temperature ranges. Additionally, the compound undergoes interesting phase behavior, including liquid-liquid transitions at low temperatures [10], which involve reorganization of the molecular structure while maintaining the liquid state.
The ionic conductivity of trihexyltetradecylphosphonium dicyanamide is governed by complex transport mechanisms that involve both cation and anion mobility within the liquid structure. At 24°C, the compound exhibits an ionic conductivity of 0.16 mS/cm [5] [8], which places it in the moderate conductivity range for ionic liquids. This conductivity arises from the dissociated nature of the ionic components and their ability to migrate under applied electric fields.
The conductivity mechanism involves primarily the movement of the dicyanamide anions, which are smaller and more mobile than the bulky trihexyltetradecylphosphonium cations [16] [17]. The dicyanamide anion's linear structure and delocalized charge distribution contribute to its relatively high mobility compared to the sterically hindered phosphonium cation. Temperature-dependent conductivity studies reveal Arrhenius-type behavior at moderate temperatures, with activation energies typically in the range of 15-25 kJ/mol [16].
Detailed electrochemical investigations demonstrate that the conductivity is influenced by the degree of ion association and the formation of transient ion pairs [16]. The long alkyl chains of the phosphonium cation create a nanostructured environment that can either facilitate or hinder ion transport depending on temperature and local molecular organization [10]. Below certain temperatures, particularly near the liquid-liquid transition, the conductivity mechanism transitions from viscosity-controlled to structure-controlled transport [10].
The electrochemical stability window of trihexyltetradecylphosphonium dicyanamide spans 3.2 V [5] [8], representing the voltage range over which the ionic liquid remains electrochemically stable without undergoing oxidation or reduction reactions. This stability window is determined by the individual electrochemical limits of both the cation and anion components, with the overall window being limited by whichever component undergoes electrochemical decomposition first.
The electrochemical stability window is measured using cyclic voltammetry techniques on inert electrodes, typically glassy carbon or platinum [18] [19]. The measurement conditions, including scan rate, electrode material, and temperature, can influence the apparent stability window [18]. The 3.2 V window is considered moderate for ionic liquids, providing sufficient stability for many electrochemical applications while being somewhat limited compared to bis(trifluoromethylsulfonyl)imide-based systems [18].
Temperature effects on the electrochemical stability window are significant, with generally decreasing stability at elevated temperatures due to increased molecular motion and enhanced reactivity [18]. The stability window is also influenced by the presence of impurities, particularly water and other protic contaminants, which can introduce additional electrochemical processes and reduce the effective operating window [19].
The anodic and cathodic limits of trihexyltetradecylphosphonium dicyanamide define the specific voltage boundaries for oxidation and reduction processes. The anodic limit is established at 1.5 V [8], representing the potential at which oxidative decomposition begins to occur at measurable rates. This anodic limit is primarily determined by the stability of the dicyanamide anion, which undergoes oxidative degradation at relatively moderate potentials compared to more stable anions like bis(trifluoromethylsulfonyl)imide [20].
The cathodic limit is positioned at -1.7 V [8], indicating the potential at which reductive processes become significant. This cathodic limit is typically controlled by the reduction of the phosphonium cation, particularly involving the breaking of carbon-phosphorus bonds or reduction of the phosphorus center [18]. The relatively moderate cathodic limit compared to some other phosphonium ionic liquids may be attributed to the specific alkyl chain configuration and the influence of the dicyanamide counterion.
These electrochemical limits are critical for applications in electrochemical devices, battery systems, and electrodeposition processes [19] [21]. The asymmetric nature of the anodic and cathodic limits reflects the different electrochemical stabilities of the cation and anion components. The anodic limit is generally considered more restrictive for many applications, as the dicyanamide anion is more easily oxidized than the phosphonium cation is reduced [19].
The co-solvent interactions of trihexyltetradecylphosphonium dicyanamide demonstrate selective miscibility patterns that are crucial for understanding its behavior in mixed solvent systems. The compound exhibits complete miscibility with several organic solvents including acetone, acetonitrile, isopropanol, and toluene [8], indicating favorable intermolecular interactions with these polar and moderately polar organic compounds.
These miscibility patterns reflect the amphiphilic nature of the ionic liquid, where the long alkyl chains of the phosphonium cation provide compatibility with non-polar components while the ionic nature ensures solubility in polar solvents [17]. The dicyanamide anion contributes to the polar interactions through its nitrile groups and delocalized charge distribution, facilitating hydrogen bonding and dipole-dipole interactions with suitable co-solvents [8].
Studies on ionic liquid-solvent mixtures reveal that the addition of co-solvents can significantly modify the physical properties of the system, including viscosity reduction and conductivity enhancement [7]. The extent of these modifications depends on the specific co-solvent, concentration, and temperature. For applications requiring viscosity control or enhanced mass transfer, the selection of appropriate co-solvents based on these miscibility characteristics is essential [17].
The water solubility behavior of trihexyltetradecylphosphonium dicyanamide is characterized by immiscibility or very limited solubility in aqueous systems [8] [22] [23]. This hydrophobic character is primarily attributed to the extensive alkyl chain structure of the phosphonium cation, which creates a large hydrophobic domain that is incompatible with the hydrogen-bonded network of water.
Detailed studies on water solubility in tetradecyltrihexylphosphonium-based ionic liquids reveal that the dicyanamide anion provides moderate hydrophilicity compared to more hydrophobic anions like bis(trifluoromethylsulfonyl)imide [22]. However, the overall hydrophobicity of the system is dominated by the cation structure. The anion-induced hydrophobicity order has been established as bis(2,4,4-trimethylpentyl)phosphinate < decanoate < chloride < bromide < dicyanamide < bis(trifluoromethylsulfonyl)imide [22].
The limited water solubility has important implications for applications involving aqueous systems or requiring water removal. The compound can be used in extraction processes where aqueous-organic phase separation is desired, and its hydrophobic nature facilitates easy separation from aqueous phases [17] [22]. Water content must be carefully controlled during storage and handling to maintain the desired properties of the ionic liquid.
The organic solvent compatibility of trihexyltetradecylphosphonium dicyanamide encompasses a broad range of solvents with varying polarities and functional group characteristics. The compound demonstrates excellent compatibility with polar aprotic solvents such as acetonitrile and acetone [8], which is attributed to favorable dipole-dipole interactions and the ability of these solvents to solvate both the ionic components.
Compatibility with aromatic solvents like toluene [8] indicates that the ionic liquid can effectively interact with π-electron systems, likely through the extended alkyl chains of the phosphonium cation and potential π-interactions involving the dicyanamide anion. This compatibility is valuable for applications involving aromatic compound extraction or processing [24] [17].
Corrosive;Irritant;Environmental Hazard